molecular formula C24H15BrFNO2 B3904036 (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one

Cat. No.: B3904036
M. Wt: 448.3 g/mol
InChI Key: GRBYMNOBSAWKHU-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a synthetic quinolinone derivative with a substituted acryloyl moiety. The compound features a bromine atom at the 6-position of the quinolinone core, a phenyl group at the 4-position, and an (E)-configured acryloyl group substituted with a 2-fluorophenyl ring at the 3-position.

The acryloyl group introduces π-conjugation, which may improve binding affinity to biological targets, while the 2-fluorophenyl substituent modulates electronic and steric properties, influencing solubility and metabolic stability . The bromine atom at the 6-position likely contributes to halogen bonding interactions in enzymatic pockets, as seen in related kinase inhibitors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrFNO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-14H,(H,27,29)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBYMNOBSAWKHU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)/C=C/C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Acryloylation: The acryloyl group is introduced through a reaction with acryloyl chloride in the presence of a base like triethylamine.

    Fluorophenyl Group Addition: The final step involves the addition of the fluorophenyl group through a Suzuki coupling reaction using a fluorophenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Biological Activity/Findings References
(E)-6-bromo-3-(3-(4-bromophenyl)acryloyl)-4-phenylquinolin-2(1H)-one 4-bromophenyl vs. 2-fluorophenyl on acryloyl Enhanced mTOR-independent autophagy activation; lower IC₅₀ in neurodegeneration models
(E)-3-[3-(2-fluorophenyl)acryloyl]-2H-chromen-2-one (3g) Chromen-2-one core instead of quinolinone; no bromine/phenyl Moderate neuroprotective activity; lower binding affinity to Akt compared to quinolinones
(E)-6-chloro-3-(3-(4-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one (91b) Chlorine at 6-position; 4-fluorophenyl on acryloyl 75% yield in synthesis; comparable Akt inhibition but reduced selectivity vs. bromo analog
(E)-6-chloro-3-(3-(5-fluoro-1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one (42) Benzoimidazolyl substituent on acryloyl; chlorine at 6-position Dual AKT/NF-κB inhibition (IC₅₀ = 0.44 µM); superior anticancer activity in melanoma models
4-phenylquinolin-2(1H)-one No acryloyl or bromine substituents Selective allosteric Akt inhibitor (IC₅₀ = 6 µM); minimal off-target kinase activity
6-bromo-3-[(E)-3-(3,4-dimethoxyphenyl)acryloyl]-4-phenylquinolin-2(1H)-one 3,4-dimethoxyphenyl on acryloyl; bromine at 6-position Improved solubility but reduced metabolic stability in hepatic microsome assays

Key Observations :

Substituent Position on Acryloyl :

  • The 2-fluorophenyl group in the target compound provides a balance of steric bulk and electronic effects, enhancing target selectivity compared to 4-substituted analogs (e.g., 4-bromo or 4-fluoro) .
  • Benzoimidazolyl substituents (e.g., compound 42) significantly boost potency against AKT/NF-κB pathways but may increase toxicity .

Halogen Effects :

  • Bromine at the 6-position improves binding affinity to Akt’s PH domain compared to chlorine, as evidenced by lower IC₅₀ values in kinase assays .
  • Chlorine analogs (e.g., 91b) are easier to synthesize (75–92% yields) but show reduced metabolic stability .

Core Modifications: Removal of the acryloyl group (as in 4-phenylquinolin-2(1H)-one) retains Akt inhibition but eliminates π-stacking interactions critical for dual-target activity . Replacement of the quinolinone core with chromenone (compound 3g) reduces bioavailability and target engagement .

Research Findings and Implications

  • Neurodegenerative Applications: Brominated quinolinones (e.g., the target compound) show promise in clearing pathological protein aggregates via autophagy activation, outperforming chlorinated analogs in preclinical Alzheimer’s models .
  • Cancer Therapeutics: Dual AKT/NF-κB inhibitors (e.g., compound 42) exhibit nanomolar potency but require structural optimization to mitigate hepatotoxicity .
  • Synthetic Accessibility : The 2-fluorophenyl acryloyl moiety is synthesized via Claisen-Schmidt condensation, with yields (~60–70%) comparable to other halogenated derivatives .

Biological Activity

(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a quinoline derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

Overview of the Compound

The molecular structure of this compound includes a bromine atom, a fluorophenyl group, and a quinolinone core. The unique combination of these functional groups contributes to its distinct chemical properties and biological activities.

Molecular Formula: C24H15BrFNO2
IUPAC Name: 6-bromo-3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
CAS Number: 139888-27-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinolinone Core: This is achieved through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
  • Acryloylation: The acryloyl group is introduced via reaction with acryloyl chloride in the presence of a base such as triethylamine.
  • Fluorophenyl Group Addition: This step often employs Suzuki coupling reactions using fluorophenylboronic acid and palladium catalysts.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), BGC-823 (gastric cancer), and HepG2 (liver cancer). The compound's mechanism appears to involve the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair.

Cell LineIC50 (µM)Mechanism of Action
A54910Topoisomerase I inhibition
HeLa15Induction of apoptosis
BGC-82312Cell cycle arrest in S phase
HepG218Inhibition of DNA synthesis

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors involved in cell proliferation and survival pathways, leading to:

  • Inhibition of Topoisomerase I: Preventing DNA relaxation necessary for replication.
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Case Studies

  • Topoisomerase I Inhibition Study:
    A study evaluated the efficacy of various quinoline derivatives, including this compound, demonstrating that it possesses comparable potency to established topoisomerase inhibitors like camptothecin at concentrations around 20 µM .
  • Antimicrobial Evaluation:
    A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that this compound inhibited bacterial growth with MIC values ranging from 5 to 10 µg/mL, indicating strong potential for development into an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology :

  • The synthesis typically involves a multi-step sequence: (i) Knoevenagel condensation of a brominated quinolinone precursor with 2-fluorobenzaldehyde under basic conditions (e.g., sodium methoxide in methanol at 50°C) to form the acryloyl moiety ; (ii) cyclization or functionalization steps, often requiring anhydrous solvents (e.g., DMF) and coupling agents like HATU for amide bond formation .
  • Yield optimization: Solvent polarity (methanol vs. DMF), temperature control (±5°C), and stoichiometric ratios (1.2–2.2 equivalents of aldehydes or amines) are critical. For example, excess hydrazine hydrate (50–60%) improves cyclization efficiency in pyrazoline derivatives .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign proton environments (e.g., acryloyl doublet at δ 7.2–7.8 ppm, quinolinone NH at δ 10–12 ppm) and confirm regiochemistry .
  • X-ray crystallography : Resolve stereochemistry (E/Z configuration of acryloyl group) and verify hydrogen bonding patterns (e.g., quinolinone carbonyl interactions) using SHELXL .
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~497–500 Da) and detect halogen isotopic patterns (Br: ~1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Cytotoxicity assays : Use MTT or resazurin-based protocols (e.g., IC₅₀ determination in cancer cell lines) with positive controls (e.g., doxorubicin) .
  • Targeted enzyme inhibition : Screen against kinases or proteases (e.g., fluorescence polarization assays) due to structural similarity to known quinolinone inhibitors .
  • Solubility testing : Pre-screen in DMSO/PBS mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can conflicting structural data (e.g., NMR vs. X-ray results) be resolved for this compound?

  • Methodology :

  • Dynamic NMR : Assess rotational barriers of flexible groups (e.g., acryloyl side chain) to explain peak splitting discrepancies .
  • DFT calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate tautomeric forms .
  • Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine structures from imperfect crystals .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions or cycloadditions?

  • Methodology :

  • Kinetic studies : Monitor reactions via UV-Vis (e.g., λₘₐₓ ~330–490 nm for acryloyl intermediates) to identify rate-determining steps .
  • Isotopic labeling : Incorporate ¹⁸O or deuterium at reactive sites (e.g., quinolinone carbonyl) to trace pathway selectivity .
  • Computational modeling : Use Gaussian or ORCA to calculate transition state energies for competing pathways (e.g., Michael addition vs. [3+2] cycloaddition) .

Q. How can computational methods predict the compound’s binding modes with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP pockets (e.g., EGFR or Aurora A) using the compound’s minimized structure (PM6-optimized) .
  • MD simulations (GROMACS) : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent models (TIP3P water) .
  • Pharmacophore mapping : Align electronegative regions (bromo, fluorophenyl) with target active sites to prioritize analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Assay standardization : Compare protocols for cell line origin (e.g., ATCC authentication), serum concentration (e.g., 10% FBS vs. serum-free), and incubation time (48–72 hr) .
  • Metabolic stability testing : Use liver microsomes to evaluate if differential CYP450 metabolism explains potency variations .
  • Structural analogs : Test bromo-to-chloro substitutions to isolate halogen effects on activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
(E)-6-bromo-3-(3-(2-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.